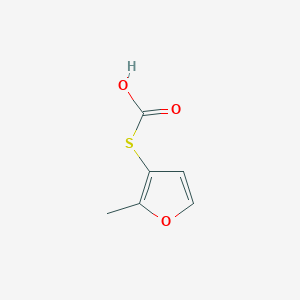
Cilobradine hydrochloride
概要
説明
These channels are crucial in regulating the rhythmic activity of cardiac pacemaker cells and spontaneously firing neurons . Cilobradine hydrochloride has been observed to possess pro-arrhythmic properties and is used primarily in scientific research to study its effects on various ionic currents in electrically excitable cells .
準備方法
The synthesis of Cilobradine hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a benzazepinone structure . Industrial production methods would involve scaling up these reactions while ensuring the purity and stability of the final product.
化学反応の分析
Cilobradine hydrochloride undergoes various chemical reactions, primarily involving its interaction with ionic currents in cells. It is known to inhibit hyperpolarization-activated cation current (Ih) and delayed-rectifier potassium current (IK(DR)) . The compound’s reactions are typically studied under controlled laboratory conditions using reagents that facilitate these interactions. Major products formed from these reactions include altered ionic currents and changes in cell membrane potentials .
科学的研究の応用
Cilobradine hydrochloride is extensively used in scientific research to study its effects on HCN channels and related ionic currents. It has applications in:
Cardiology: Studying its effects on heart rate and arrhythmias.
Neuroscience: Investigating its impact on neuronal firing and synaptic plasticity.
Pharmacology: Understanding its potential as a therapeutic agent for conditions like angina and heart failure.
Electrophysiology: Examining its role in modulating ionic currents in various cell types.
作用機序
Cilobradine hydrochloride exerts its effects by blocking HCN channels, which are responsible for the hyperpolarization-activated cation current (Ih) in neurons and the related cardiac If channels . By inhibiting these channels, this compound reduces the spontaneous firing rate of pacemaker cells in the heart and neurons in the brain . This action is mediated through the binding of the compound to the HCN channels, altering their gating properties and reducing the flow of ions through these channels .
類似化合物との比較
Cilobradine hydrochloride is similar to other HCN channel blockers such as Zatebradine and Ivabradine . this compound is unique in its specific binding properties and its effects on both cardiac and neuronal HCN channels . Other similar compounds include:
Zatebradine: Another HCN channel blocker with similar effects on heart rate and neuronal activity.
Ivabradine: Primarily used for its heart rate-reducing properties in the treatment of angina.
This compound stands out due to its dual action on both cardiac and neuronal channels, making it a valuable tool in both cardiology and neuroscience research .
特性
IUPAC Name |
3-[[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1S,2S,4S,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B8055453.png)






![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B8055494.png)
